Ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a thiophene ring . It is an important intermediate in the production of a TPO-R agonist for the treatment of thrombocytopenia .
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the thiazole and thiophene rings. The NMR data provides information about the structure of the compound, including the presence of aromatic protons and the amide group .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains a thiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve the formation of the thiazole and thiophene rings, as well as the formation of the amide bond . The exact reactions would depend on the specific synthetic route used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the NMR data. For example, the presence of the amide group suggests that it may form hydrogen bonds. The aromatic rings suggest that it may have significant π-π interactions .Scientific Research Applications
- Researchers have investigated the compound’s ability to inhibit microbial growth. Its potential as an antimicrobial agent against bacteria, fungi, and other pathogens is a subject of ongoing research .
- Ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate may exhibit antiparasitic effects. Studies explore its efficacy against protozoan parasites and helminths .
- Investigations suggest that this compound might have cardioprotective properties. Researchers study its impact on heart health, including potential benefits for cardiovascular diseases .
- The compound’s role in protecting the gastrointestinal tract from damage and inflammation is an area of interest. It may contribute to gastroprotection and alleviate conditions like gastritis and ulcers .
- This compound could have neuroprotective effects. Researchers explore its impact on neuronal health, neurodegenerative diseases, and brain function .
- Studies investigate whether the compound influences lipid metabolism. Its potential to regulate cholesterol levels and prevent hyperlipidemia is an active area of research .
Antimicrobial Properties
Antiparasitic Activity
Cardioprotective Effects
Gastroprotective Potential
Neuroprotective Applications
Hypolipidemic Properties
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known to have variable pharmacokinetic properties, depending on the specific derivative .
Result of Action
Thiazole derivatives are known to have various effects at the molecular and cellular level, leading to their diverse biological activities .
Action Environment
Environmental factors can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
ethyl 2-[[2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetyl]amino]benzoate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2.C2H2O4/c1-2-30-23(29)17-6-3-4-7-18(17)24-21(28)14-26-9-11-27(12-10-26)15-22-25-19(16-32-22)20-8-5-13-31-20;3-1(4)2(5)6/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,24,28);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDKAXIEFQMMBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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